molecular formula C11H13NO4S B6615775 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylicacid CAS No. 1082185-32-7

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylicacid

Cat. No.: B6615775
CAS No.: 1082185-32-7
M. Wt: 255.29 g/mol
InChI Key: YAGDNJVUTLVOOA-UHFFFAOYSA-N
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Description

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is a novel compound with a molecular formula of C11H13NO4S and a molecular weight of 255.29 g/mol. This compound, commonly referred to as MOTCA, is part of the thiophene family, which is known for its diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is typically carried out under controlled conditions to ensure the formation of the desired thiophene derivative.

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, often utilizes the Gewald reaction . This method is favored for its efficiency and ability to produce high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-substituted thiophene derivatives: These compounds share a similar thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.

    3-substituted thiophene derivatives: Similar to 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, these compounds have substitutions at the 3-position, affecting their reactivity and applications.

Uniqueness

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid stands out due to its unique combination of a thiophene ring with an oxolane-2-amido group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-6-5-7(11(14)15)10(17-6)12-9(13)8-3-2-4-16-8/h5,8H,2-4H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGDNJVUTLVOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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